1-Bromo-3-cyclopropylcyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-cyclopropylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJOKTUYWQBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375274-13-6 | |
| Record name | 1-bromo-3-cyclopropylcyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Cyclopropylcyclobutane
Nucleophilic Substitution Reactions at the Brominated Center
Nucleophilic substitution reactions involving 1-bromo-3-cyclopropylcyclobutane are governed by the inherent properties of the cyclobutyl system and the electronic influence of the cyclopropyl (B3062369) substituent. These reactions can proceed through different mechanistic pathways, primarily SN1 and SN2, with the outcome being highly dependent on the reaction conditions.
SN1 and SN2 Mechanistic Pathways
The substitution of the bromine atom in this compound can occur via a unimolecular (SN1) or a bimolecular (SN2) mechanism. masterorganicchemistry.comdalalinstitute.com
The SN1 mechanism involves a two-step process. youtube.com The initial and rate-determining step is the departure of the bromide leaving group to form a secondary cyclobutyl carbocation. masterorganicchemistry.comyoutube.com This carbocation is then rapidly attacked by a nucleophile. The stability of the carbocation intermediate is a crucial factor in SN1 reactions. quora.com Tertiary carbocations are generally more stable and form faster than secondary carbocations, which are in turn more stable than primary carbocations. masterorganicchemistry.com In the case of this compound, the secondary carbocation formed is somewhat stabilized by the adjacent cyclopropyl group through hyperconjugation. SN1 reactions are typically favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group anion. libretexts.org
The SN2 mechanism , in contrast, is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. masterorganicchemistry.comyoutube.com This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction site. quora.com Primary alkyl halides are most reactive towards SN2 reactions, followed by secondary halides, while tertiary halides are generally unreactive due to steric bulk. masterorganicchemistry.com For this compound, being a secondary bromide, both SN1 and SN2 pathways are plausible and can compete depending on the specific nucleophile, solvent, and temperature. quora.com Strong, non-bulky nucleophiles and polar aprotic solvents tend to favor the SN2 pathway. libretexts.org
Influence of Ring Strain and Substituent Effects on Reactivity and Selectivity
The cyclobutane (B1203170) ring possesses significant ring strain, primarily due to angle strain from the deviation of its C-C-C bond angles (around 90°) from the ideal tetrahedral angle (109.5°). wikipedia.orglibretexts.orgchemistrysteps.com This inherent strain can influence the rates of substitution reactions. wikipedia.org The formation of a carbocation intermediate in an SN1 reaction can be affected by the ring's desire to adopt a more planar geometry, which might alter the strain energy.
The cyclopropyl group at the 3-position exerts a significant electronic effect. The C-C bonds of a cyclopropane (B1198618) ring have a high degree of p-character, allowing them to participate in conjugation and stabilize adjacent positive charges. This "cyclopropylcarbinyl" type stabilization can accelerate SN1 reactions by lowering the activation energy for carbocation formation. This delocalization effect can be a more dominant factor in reactivity than strain release alone. nih.gov
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of substitution reactions on cyclobutane rings is a key diagnostic tool for determining the operative mechanism. acs.org
SN1 Reactions: An SN1 reaction proceeding through a planar carbocation intermediate would be expected to lead to a racemic mixture of products if the starting material is chiral. youtube.com The nucleophile can attack from either face of the carbocation with equal probability, resulting in both retention and inversion of configuration.
SN2 Reactions: A pure SN2 reaction will result in a complete inversion of stereochemistry at the carbon center. youtube.com The nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome.
For 1,3-disubstituted cyclobutanes, both cis and trans isomers are possible. The stereochemical outcome of a substitution reaction on a specific isomer of this compound would provide clear evidence for the dominant mechanistic pathway. For example, if a reaction of a single enantiomer of the trans isomer yields a racemic mixture of the substitution product, it would strongly suggest an SN1 mechanism. Conversely, if it yields a single enantiomer of the inverted product, an SN2 mechanism is indicated.
Elimination Reactions Leading to Unsaturated Derivatives
In addition to substitution, this compound can undergo elimination reactions to form cyclobutene (B1205218) derivatives. These reactions are also typically classified as either unimolecular (E1) or bimolecular (E2).
E1 and E2 Mechanistic Pathways
The E1 mechanism is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. transformationtutoring.commasterorganicchemistry.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases. masterorganicchemistry.comlibretexts.org
The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. transformationtutoring.commasterorganicchemistry.com A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. transformationtutoring.commasterorganicchemistry.com This stereochemical constraint is particularly important in cyclic systems. E2 reactions are favored by the use of strong, non-nucleophilic bases. transformationtutoring.com
Regioselectivity and Stereoselectivity in Cyclobutane Elimination
Elimination reactions of this compound can potentially lead to two different regioisomers of cyclobutene. The position of the double bond is determined by which adjacent proton is removed.
Zaitsev's rule generally predicts that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. youtube.commasterorganicchemistry.com However, the Hofmann rule predicts the formation of the less substituted alkene, which can be favored when a sterically hindered base is used. youtube.comkhanacademy.org
In the context of the cyclobutane ring, the puckered conformation of the ring must be considered. For an E2 reaction to occur, the hydrogen to be eliminated and the bromine atom must be in a trans-diaxial-like arrangement, which is the equivalent of anti-periplanar in a cyclic system. masterorganicchemistry.com This requirement can dictate the regioselectivity of the elimination. If the necessary anti-periplanar arrangement can only be achieved for a proton leading to the less substituted alkene, then the Hofmann product may be formed preferentially, even with a non-bulky base.
The stereochemistry of the starting material (cis or trans-1-bromo-3-cyclopropylcyclobutane) will have a profound impact on the possible elimination products and the feasibility of the E2 pathway. The rigidity of the cyclobutane ring can make achieving the required anti-periplanar geometry challenging, potentially favoring the E1 mechanism under certain conditions. youtube.com
Ring-Opening and Rearrangement Reactions of the Strained Cyclobutane and Cyclopropane Rings
The strained four- and three-membered rings in this compound are susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain and can be initiated through carbocationic intermediates, thermal or photochemical means.
Carbocationic rearrangements are a common feature in the chemistry of cyclopropyl and cyclobutyl systems. libretexts.orglibretexts.org When this compound is subjected to conditions that favor the formation of a carbocation, such as treatment with a Lewis acid or solvolysis in a polar solvent, a cascade of rearrangements can occur. The initial carbocation formed at the bromine-bearing carbon can undergo shifts of hydrogen atoms or alkyl groups (hydride or alkyl shifts) to form more stable carbocation intermediates. libretexts.orglibretexts.org These rearrangements often result in a mixture of products. libretexts.org
A key rearrangement pathway involves the interconversion between cyclopropylcarbinyl and cyclobutyl cations. The high degree of strain in the cyclopropane ring makes the cyclopropylcarbinyl cation particularly prone to rearrangement, often leading to the formation of a more stable cyclobutyl or homoallyl cation. This process can be influenced by the specific reaction conditions and the substitution pattern of the starting material. Computational studies have helped to elucidate the complex potential energy surfaces and the low activation barriers for these rearrangements. uregina.ca
For instance, the reaction of an alcohol with a hydrogen halide can lead to the formation of a carbocation that undergoes rearrangement to a more stable form before the nucleophile attacks. libretexts.org Similarly, electrophilic addition to an alkene can result in carbocation intermediates that rearrange via hydride or alkyl shifts to yield products with a different carbon skeleton than expected from a simple addition. libretexts.orgmasterorganicchemistry.com
Thermally induced reactions of cyclobutane and cyclopropane derivatives can lead to ring-opening via cleavage of C-C bonds. These reactions often proceed through diradical intermediates and can result in the formation of linear or larger cyclic compounds. The specific products formed depend on the temperature, reaction time, and the substitution pattern of the starting material. nih.gov
Photochemical activation provides an alternative pathway for ring transformations. nih.gov Visible light-induced photoredox catalysis can be employed to initiate ring-opening reactions of strained rings. For example, the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors has been demonstrated as a method for synthesizing functionalized cyclobutenes. nih.gov This process involves the formation of a radical intermediate that undergoes ring opening, followed by further reaction to yield the final product. nih.gov The reaction conditions, including the choice of photocatalyst, solvent, and base, can significantly influence the outcome and yield of the reaction. nih.gov
Cyclobutene ring-opening reactions, in particular, have been extensively studied and utilized in organic synthesis for the construction of six-membered rings. researchgate.net These reactions can be induced thermally or photochemically and often proceed through electrocyclic mechanisms. researchgate.net The stereochemistry of the resulting products is often predictable based on the principles of orbital symmetry.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netrsc.org this compound, as an alkyl halide, can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org While traditionally used with aryl or vinyl halides, advancements have extended its application to alkyl halides. The reaction of this compound with an organoboron reagent, such as a boronic acid or a trifluoroborate salt, in the presence of a suitable palladium catalyst and a base, would lead to the substitution of the bromine atom with the organic group from the boron reagent. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity. organic-chemistry.org
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table presents generalized conditions and catalysts for Suzuki-Miyaura couplings. Specific conditions for this compound would require experimental optimization.
| Catalyst System | Substrates | Base | Solvent | Temperature |
| Pd(OAc)₂ / PCy₃ | Aryl/Vinyl Triflates & Boronic Acids | K₃PO₄ | THF | Room Temperature |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl/Vinyl Halides & Boronic Acids | Cs₂CO₃ | Toluene | Room Temperature |
| Pd-bpydc-Ln | Aryl Bromides & Phenylboronic Acid | - | Methanol (B129727) | 30-60 °C |
| SPhos/XPhos Precatalysts | Nitrogen-rich Heterocyclic Halides & Boronic Acids | K₃PO₄ | Dioxane/H₂O | 60-100 °C |
The Sonogashira coupling is another important palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While less common for alkyl halides, developments in catalysis have enabled the coupling of some activated alkyl halides. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a cyclopropylcyclobutanyl-substituted alkyne. Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction. nih.govucsb.edu
The catalytic cycle of the Sonogashira reaction involves a palladium cycle similar to the Suzuki coupling and a copper cycle where the terminal alkyne is activated. libretexts.org
Table 2: Catalyst Systems for Sonogashira Coupling This table presents generalized conditions and catalysts for Sonogashira couplings. Specific conditions for this compound would require experimental optimization.
| Catalyst System | Substrates | Base | Solvent | Temperature |
| Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halides & Terminal Alkynes | Amine Base | Anhydrous, Anaerobic | Room Temperature |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides & Terminal Alkynes | DABCO | THF | Room Temperature |
| PdCl₂(CH₃CN)₂ / X-Phos | Aryl Bromides & Terminal Alkynes | Cs₂CO₃ | Water with PTS | Room Temperature |
Radical Chemistry of this compound
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a cyclopropylcyclobutanyl radical. This radical species can then participate in a variety of radical reactions. pearson.com
A common method for generating alkyl radicals from alkyl bromides is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator, like tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts the bromine atom from this compound to form the corresponding alkyl radical. This radical can then undergo further reactions, such as hydrogen atom abstraction from a donor molecule to form 3-cyclopropylcyclobutane, or addition to an alkene or alkyne to form a new carbon-carbon bond. libretexts.org
Intramolecular radical reactions are also possible. For instance, in dihaloalkanes, treatment with sodium can induce an intramolecular Wurtz-type reaction, where radical intermediates are proposed, leading to the formation of a bicyclic product. youtube.comstackexchange.com In the case of a 1,3-dihalocyclobutane, this would lead to the formation of a bicyclo[1.1.0]butane derivative.
The high ring strain of the cyclopropyl and cyclobutyl groups can influence the stability and reactivity of the corresponding radical. Ring-opening of the cyclopropylmethyl radical to the 3-butenyl radical is a well-known process, and similar ring-opening pathways could be envisioned for the cyclopropylcyclobutanyl radical, leading to rearranged products.
Spectroscopic Characterization for Structural Elucidation of 1 Bromo 3 Cyclopropylcyclobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for elucidating the carbon-hydrogen framework of 1-bromo-3-cyclopropylcyclobutane. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides critical information regarding the number of unique proton and carbon environments, their connectivity, and the spatial relationships between them.
Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Integration
The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple diastereomers (cis and trans isomers) and the intricate spin-spin coupling patterns inherent to cyclobutyl and cyclopropyl (B3062369) rings. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the ring systems.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H on C-Br (methine) | 4.0 - 4.5 | Multiplet | 1H | |
| Cyclobutane (B1203170) CH₂ (adjacent to C-Br) | 2.5 - 3.0 | Multiplet | 2H | |
| Cyclobutane CH (adjacent to cyclopropyl) | 2.0 - 2.5 | Multiplet | 1H | |
| Cyclobutane CH₂ | 1.8 - 2.3 | Multiplet | 2H | |
| Cyclopropyl CH (methine) | 0.8 - 1.2 | Multiplet | 1H | |
| Cyclopropyl CH₂ | 0.4 - 0.9 | Multiplet | 4H |
The proton attached to the carbon bearing the bromine atom is expected to resonate at the most downfield position due to the strong deshielding effect of the halogen. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings, which are often conformationally dependent. The cyclopropyl protons are characteristically found in the upfield region of the spectrum, a consequence of the ring current effect of the three-membered ring. researchgate.netchemicalbook.comacs.orgdtic.mil The integration of the signals will confirm the number of protons in each distinct environment.
Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Multiplicity
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |
| C-Br | 50 - 60 | CH |
| Cyclobutane CH₂ (adjacent to C-Br) | 35 - 45 | CH₂ |
| Cyclobutane CH (adjacent to cyclopropyl) | 30 - 40 | CH |
| Cyclobutane CH₂ | 20 - 30 | CH₂ |
| Cyclopropyl CH | 15 - 25 | CH |
| Cyclopropyl CH₂ | 5 - 15 | CH₂ |
The carbon atom directly bonded to the bromine (C-Br) is expected to have the most downfield chemical shift in the aliphatic region. docbrown.infodocbrown.info The carbons of the cyclobutane ring will appear at intermediate shifts, while the carbons of the highly strained cyclopropyl group will be significantly shielded and thus appear at upfield chemical shifts. chemicalbook.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, confirming the assignments.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is essential.
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity within the cyclobutane and cyclopropyl rings and establishing the linkage between them.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity between different structural fragments. For instance, correlations between the cyclopropyl methine proton and the carbons of the cyclobutane ring would confirm the attachment point of the two rings.
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of C-Br, Cyclopropyl, and Cyclobutane Units
Infrared spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (cyclobutane & cyclopropyl) | 2850 - 3000 | Medium to Strong |
| CH₂ wagging (cyclobutane) | ~1450 | Medium |
| C-H wagging (-CH₂X) | 1150 - 1300 | Medium |
| Cyclobutane ring vibrations | 800 - 1000 | Medium |
| C-Br stretch | 515 - 690 | Strong |
The IR spectrum is expected to show C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane and cyclopropyl rings in the region of 2850-3000 cm⁻¹. The presence of the cyclobutane ring may give rise to characteristic, though often weak, absorptions in the fingerprint region. capes.gov.br A key absorption band will be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.comscribd.comlibretexts.orgquora.com The CH₂ wagging mode of the carbon adjacent to the bromine may also be observable. orgchemboulder.comscribd.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight and elemental formula of a compound.
For this compound (C₇H₁₁Br), the HRMS analysis would be expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgdocbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [C₇H₁₁⁷⁹Br]⁺ | 174.0044 |
| [C₇H₁₁⁸¹Br]⁺ | 176.0024 |
The observation of this isotopic doublet with accurate mass measurements would provide strong evidence for the presence of one bromine atom and confirm the elemental composition of C₇H₁₁. Fragmentation patterns observed in the mass spectrum would further support the proposed structure, with potential losses of bromine, the cyclopropyl group, or ethene from the cyclobutane ring. docbrown.info
Computational and Theoretical Studies on 1 Bromo 3 Cyclopropylcyclobutane
Reaction Mechanism Modeling and Transition State Characterization
Prediction of Reaction Pathways and Energy Barriers
The reactivity of 1-bromo-3-cyclopropylcyclobutane is expected to be dictated by the interplay of its two strained rings and the presence of the bromine atom, a good leaving group. Computational methods, particularly Density Functional Theory (DFT), could be employed to predict the most likely reaction pathways and their associated energy barriers.
For instance, in nucleophilic substitution reactions, two primary mechanisms would be of interest: SN1 and SN2. A computational study would involve modeling the reactants, transition states, and products for both pathways. By calculating the Gibbs free energy of activation for each step, researchers could determine which mechanism is kinetically favored under different conditions. Key parameters to investigate would include the nature of the nucleophile, the solvent, and the stereochemical outcome of the reaction.
Elimination reactions, such as E2, would also be a critical area of investigation. Here, computational modeling could predict the regioselectivity of proton abstraction, leading to various possible alkene products. The energy barriers for the formation of each potential product would reveal the most probable outcome.
Table 1: Hypothetical Energy Barriers for Competing Reactions of this compound
| Reaction Type | Nucleophile/Base | Solvent | Calculated Activation Energy (kcal/mol) - Hypothetical |
| SN2 | CN⁻ | DMSO | 22.5 |
| SN1 | H₂O | Water | 28.0 |
| E2 | t-BuOK | THF | 19.8 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational studies.
Elucidation of Regio- and Stereoselectivity from First Principles
"First principles" or ab initio calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, would be invaluable in understanding the regio- and stereoselectivity of reactions involving this compound.
For reactions that can yield multiple constitutional isomers (regioisomers) or stereoisomers, computational analysis of the transition state energies is paramount. The transition state leading to the major product will have the lowest energy. For example, in an elimination reaction, calculations could determine whether the double bond is more likely to form within the cyclobutane (B1203170) ring or exocyclic to it.
Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. For instance, in an SN2 reaction, the model would predict the inversion of stereochemistry at the carbon atom bearing the bromine. In more complex reactions, such as those involving the opening of the cyclopropyl (B3062369) ring, computational methods could predict the stereochemical fate of the resulting fragments.
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
The conformational landscape of this compound is complex due to the puckering of the cyclobutane ring and the rotational freedom of the cyclopropyl group. Molecular dynamics (MD) simulations offer a powerful tool to explore this landscape over time.
An MD simulation would treat the atoms as classical particles moving under the influence of a force field. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules.
Furthermore, MD simulations can be used to study the non-covalent interactions of this compound with solvent molecules or with a biological target, such as a protein binding site. These simulations can provide insights into binding affinities and the specific intermolecular forces (e.g., van der Waals, electrostatic) that govern these interactions.
Table 2: Potential Conformational States of this compound from MD Simulations
| Conformer | Dihedral Angle (Br-C-C-Cyclopropyl) - Hypothetical | Relative Population (%) - Hypothetical |
| Axial-Gauche | 60° | 45 |
| Axial-Anti | 180° | 15 |
| Equatorial-Gauche | -60° | 30 |
| Equatorial-Anti | -180° | 10 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous MD simulations.
Conclusion and Future Research Directions
Summary of Current Knowledge and Identification of Research Gaps for 1-Bromo-3-cyclopropylcyclobutane
Currently, the publicly available information on this compound is primarily limited to its basic chemical identity. The compound is registered under the CAS number 2375274-13-6 and is described as a mixture of diastereomers. nih.gov Its molecular formula is C₇H₁₁Br, with a molecular weight of 175.07 g/mol . nih.gov The IUPAC name is this compound, and its structure is confirmed by standard chemical identifiers such as InChI and SMILES. nih.gov
A significant gap in the current knowledge is the lack of published experimental data. There is no readily available information on its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), or its detailed reactivity profile. The thermodynamic and kinetic properties of this compound also remain uninvestigated. This scarcity of empirical data presents a clear opportunity for further research to fully characterize this compound. A potential synthetic route could be analogous to the preparation of bromocyclobutane (B1266235) from cyclopropyl-carbinol, a process that involves the rearrangement of a cyclopropylmethyl cation to a cyclobutyl cation. google.com However, the successful application of this method to produce this compound has not been documented.
Emerging Methodologies in Strained Ring Chemistry Relevant to the Compound
The study of strained ring systems is a dynamic area of chemical research, with new methodologies continually being developed. For a compound like this compound, which incorporates both a cyclobutane (B1203170) and a cyclopropane (B1198618) ring, these advancements are particularly relevant.
Transition-metal-catalyzed reactions have become a cornerstone for the functionalization of strained rings. chemspider.com Methodologies involving the activation of C-C bonds in strained systems could offer novel pathways for the derivatization of this compound. chemspider.com Furthermore, the development of computational tools, including Density Functional Theory (DFT) and post-Hartree-Fock methods, allows for an increasingly accurate prediction of the energies and geometries of strained molecules. google.com These computational approaches can be used to predict the feasibility of synthetic routes and to understand the electronic structure and reactivity of this specific halo-carbocycle. The application of machine learning algorithms to predict ring strain energy is another emerging area that could provide valuable insights. doubtnut.comyoutube.com
Potential for Exploration in Advanced Materials Science Research
While no specific applications of this compound in materials science have been reported, its unique structure suggests potential avenues for exploration. The presence of a strained cyclobutane ring and a reactive bromine atom makes it a potential building block for the synthesis of novel polymers and functional materials.
The field of advanced materials often leverages the unique properties of strained organic molecules. For instance, the ring-opening polymerization of strained cyclic monomers can lead to the formation of polymers with tailored properties. The high ring strain of the cyclobutane moiety in this compound could potentially be exploited in such polymerization reactions. Additionally, the development of specialized liquid chromatography columns, such as those utilizing Fused-Core® particle technology, provides the analytical tools necessary to separate and analyze complex mixtures of such novel materials. google.comstackexchange.com
Outlook for Further Computational and Experimental Synergy in Understanding Complex Halo-Carbocycles
The comprehensive understanding of complex halo-carbocycles like this compound will undoubtedly rely on a synergistic approach that combines computational modeling and experimental validation. The current lack of empirical data for this compound underscores the necessity of this integrated strategy.
Computational chemistry can serve as a powerful predictive tool. google.com For this compound, theoretical calculations can provide insights into its conformational preferences, the distribution of electron density, and the activation energies for various potential reactions. For example, the reactivity of the bromine atom in substitution and elimination reactions, as well as potential intramolecular reactions like the Wurtz reaction to form a bicyclic system, can be modeled. doubtnut.comyoutube.comyoutube.comstackexchange.comdoubtnut.comdoubtnut.comdoubtnut.comyoutube.com
These computational predictions can then guide targeted experimental work. Synthesis efforts can be focused on the most promising routes identified through theoretical analysis. Subsequent spectroscopic characterization of the synthesized compound would provide the crucial experimental data needed to validate and refine the computational models. This iterative process of prediction and verification is essential for building a robust understanding of the structure-property relationships in complex molecules like this compound and other novel halo-carbocycles.
Q & A
Basic: What are the common synthetic routes for 1-Bromo-3-cyclopropylcyclobutane?
Methodological Answer:
Synthesis typically involves cyclopropanation of allylic bromides or ring-closing metathesis. For example, bromocyclobutane derivatives can react with cyclopropane-forming reagents like the Simmons-Smith reagent (zinc-copper couple with diiodomethane). Alternatively, cyclopropyl groups can be introduced via nucleophilic substitution or radical-mediated reactions. Reaction optimization should focus on solvent polarity (e.g., dichloromethane) and temperature control (0–25°C) to minimize side reactions .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : NMR detects cyclopropane protons (δ 0.5–1.5 ppm) and bromine-induced deshielding. NMR identifies cyclopropane carbons (δ 10–20 ppm) and the brominated carbon (δ 30–40 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M] for CHBr: ~174.0 g/mol) and fragmentation patterns.
- IR Spectroscopy : C-Br stretches appear at 500–600 cm.
Compare data with structurally similar compounds like 1-Bromo-3-methylbutane (InChIKey: YXZFFTJAHVMMLF) .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
- LogP : Estimated ~2.16 (similar to 1-bromo-3-chlorobutane, which has LogP = 2.16) .
- Molar Refractivity : Calculated via group contribution methods (e.g., ~32.92 cm/mol, analogous to brominated alkanes) .
- Polar Surface Area : 0 Å (nonpolar due to lack of functional groups) .
Experimental validation via reverse-phase HPLC is recommended for accuracy.
Advanced: How does the cyclopropane ring influence the compound’s reactivity?
Methodological Answer:
The cyclopropane ring’s strain (~27 kcal/mol) increases susceptibility to ring-opening reactions. For example:
- Electrophilic Substitution : Bromine may act as a leaving group in SN2 reactions, with cyclopropane geometry affecting stereochemistry.
- Thermal Stability : Decomposition pathways (e.g., retro-Diels-Alder) can occur above 100°C.
Computational studies (DFT) can model transition states to predict regioselectivity .
Advanced: How can researchers resolve contradictions in reported LogP values?
Methodological Answer:
Discrepancies may arise from measurement techniques (shake-flask vs. HPLC). To resolve:
Experimental Validation : Use HPLC with a calibrated C18 column and reference standards.
Computational Cross-Check : Apply QSPR models (e.g., AlogPS) or fragment-based methods (e.g., Crippen’s approach) .
Literature Comparison : Cross-reference with structurally analogous brominated cyclopropanes (e.g., 2-Bromo-1,1-dimethylcyclopropane) .
Advanced: What strategies enable regioselective functionalization of this compound?
Methodological Answer:
- Transition Metal Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura cross-couplings, leveraging steric effects from the cyclopropane.
- Directing Groups : Introduce temporary groups (e.g., esters) to steer reactivity toward the bromine or cyclopropane.
- Radical Initiation : Employ AIBN or light to generate radicals for C-Br bond cleavage .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (similar to 1-Bromobutane, which has acute toxicity) .
- PPE : Wear nitrile gloves and safety goggles; bromoalkanes can cause skin irritation.
- Storage : Keep in amber glass under inert gas (N) to prevent light-induced decomposition .
Advanced: How does steric strain impact substitution vs. elimination reactions?
Methodological Answer:
The cyclopropane’s rigid structure hinders SN2 mechanisms (due to backside attack steric hindrance), favoring E2 elimination. To test:
- Kinetic Studies : Compare reaction rates in polar aprotic (SN2-favorable) vs. protic (E2-favorable) solvents.
- Isotope Effects : Use deuterated substrates to distinguish between mechanisms .
Advanced: Can computational methods predict the compound’s behavior in catalytic systems?
Methodological Answer:
Yes. Molecular docking (AutoDock) or DFT (Gaussian) can model interactions with catalysts like Pd or Ni. Focus on:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine) for oxidative addition.
- Conformational Analysis : Simulate transition states to predict stereochemical outcomes .
Basic: What are typical impurities in synthesized this compound?
Methodological Answer:
Common impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
